Regioisomeric Specificity: N‑Substituted vs. C‑Substituted Benzenesulfonamide Binding Modes
N‑(2‑Aminoethyl)benzenesulfonamide (N‑substituted) and 4‑(2‑aminoethyl)benzenesulfonamide (C‑substituted) are regioisomers that adopt distinct binding orientations in the active site of human carbonic anhydrase II (hCA II). The C‑substituted isomer has been co‑crystallized with hCA II, revealing a well‑defined binding pose with two inhibitor molecules occupying the active site and a secondary binding pocket [1]. In contrast, the N‑substituted isomer lacks a para‑positioned sulfonamide group capable of coordinating the catalytic zinc ion in the canonical orientation, resulting in a fundamentally different interaction profile [1]. While quantitative inhibition constants (KI) are not yet reported for the N‑substituted parent compound, the extensive structure–activity relationship (SAR) established for N⁴‑substituted 4‑(2‑aminoethyl)benzenesulfonamides demonstrates KI values ranging from 5.9 to 419 nM against hCA IX and 4.0 to 414 nM against hCA XII, underscoring the sensitivity of CA inhibition to the substitution pattern [2].
| Evidence Dimension | Binding mode and predicted inhibitory potency |
|---|---|
| Target Compound Data | N‑(2‑aminoethyl)benzenesulfonamide (N‑substituted): No co‑crystal structure available; predicted non‑canonical zinc coordination due to absence of para‑sulfonamide group. |
| Comparator Or Baseline | 4‑(2‑aminoethyl)benzenesulfonamide (C‑substituted, CAS 35303‑76‑5): Co‑crystal structure with hCA II (PDB 8VQ6, resolution 1.45 Å); KI values for N⁴‑substituted derivatives against hCA IX = 5.9–419 nM, hCA XII = 4.0–414 nM. |
| Quantified Difference | No direct KI comparison available for parent compounds; structural evidence indicates non‑overlapping binding modes. |
| Conditions | Human carbonic anhydrase II X‑ray crystallography; in vitro CA inhibition assays. |
Why This Matters
Procurement of the N‑substituted isomer is essential for studies requiring a scaffold that does not engage the CA zinc ion in the classical sulfonamide manner, whereas the C‑substituted isomer is the appropriate choice for canonical CA inhibition.
- [1] RCSB PDB. 8VQ6: hCA-II-4-(2-Aminoethyl)benzenesulfonamide-complex. Two molecules of inhibitor bound to active site and secondary binding pocket. Deposited 2024. View Source
- [2] Sławiński, J. et al. Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem, 2014, 84, 59–67. View Source
